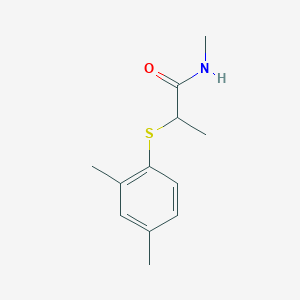
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of morpholine and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
作用機序
The mechanism of action of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. The compound achieves this by forming strong hydrogen bonds with the amino acid residues present in the active site of the enzyme. This interaction prevents the substrate from binding to the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine have been extensively studied. The compound has been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to significant biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine in lab experiments are its potent inhibitory effects on certain enzymes, its ease of synthesis, and its stability. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine. One potential area of research is its use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the development of more potent and selective inhibitors of certain enzymes using 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine as a lead compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and in clinical trials.
Conclusion
In conclusion, 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a promising compound with potential applications in various fields, including drug discovery and enzyme inhibition. Its ease of synthesis, stability, and potent inhibitory effects on certain enzymes make it an attractive compound for further research. However, more studies are needed to determine its safety and efficacy in vivo and in clinical trials.
合成法
The synthesis of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine.
科学的研究の応用
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a potent inhibitor of certain enzymes. Enzyme inhibition is a critical area of research in drug discovery, and 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has shown promising results in inhibiting enzymes that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-9(2)8-11(16-10)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXJWDBTLZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
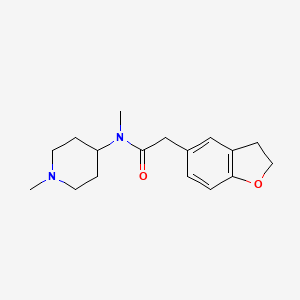
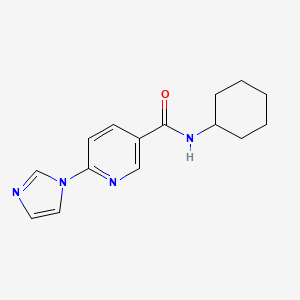
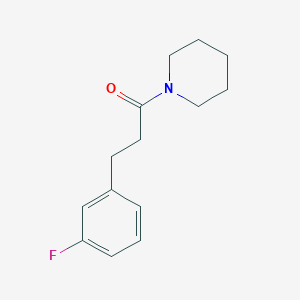
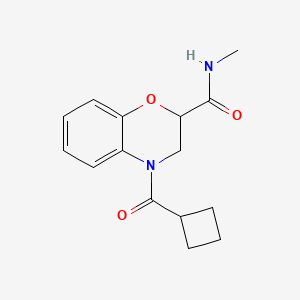
![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
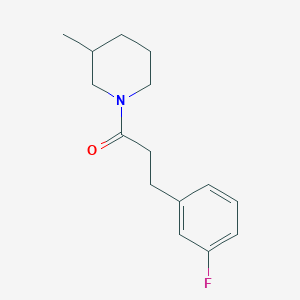
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
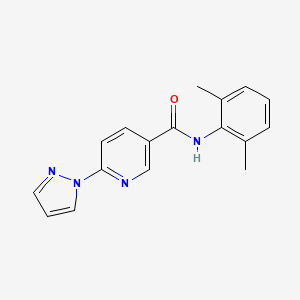
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)

![1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)
